N-(3-chloro-4-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(3-Chloro-4-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by two chlorinated aryl substituents: a 3-chlorophenyl group at the pyrazole ring and a 3-chloro-4-methylphenyl group attached to the amine moiety. Its molecular formula is C₁₈H₁₃Cl₂N₅, with an average molecular weight of 370.24 g/mol and a monoisotopic mass of 369.05 g/mol .
Pyrazolo[3,4-d]pyrimidines are structurally analogous to purines, enabling competitive inhibition of ATP-binding sites in kinases. Modifications to their substituents significantly alter pharmacological profiles, including potency, selectivity, and pharmacokinetics. Below, we compare this compound with its structural analogs, emphasizing substituent effects on biological activity and physicochemical properties.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N5/c1-11-5-6-13(8-16(11)20)24-17-15-9-23-25(18(15)22-10-21-17)14-4-2-3-12(19)7-14/h2-10H,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGDBENBHJSYJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core with distinct substitutions that enhance its biological activity. Its molecular formula is with a molecular weight of approximately 363.8 g/mol . The unique structure allows for interactions with various biological targets, particularly in cancer therapy.
This compound primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2) , which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound disrupts the proliferation of cancer cells, leading to apoptosis.
Key Mechanisms:
- Inhibition of CDK2 : The compound's ability to inhibit CDK2 has been linked to its cytotoxic effects on various cancer cell lines.
- Induction of Apoptosis : Studies indicate that it promotes programmed cell death in cancer cells through modulation of apoptotic pathways.
In Vitro Studies
Research has demonstrated that this compound exhibits potent cytotoxicity against several cancer cell lines. Notable findings include:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15.0 | Anti-proliferative |
| HCT-116 | 12.5 | Induction of apoptosis |
| A549 | 20.0 | Growth inhibition |
These values suggest that the compound is effective at low concentrations, indicating strong potential for therapeutic applications in oncology .
Animal Studies
In vivo studies using mouse models have shown promising results:
- Tumor volume reduction exceeding 50% was observed in xenograft models treated with the compound .
- The compound's pharmacokinetic properties have been optimized to enhance bioavailability and efficacy .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential:
- A study by Xia et al. demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines, including this compound, displayed significant antitumor activity across various models .
- Another research effort focused on modifying the structure to improve selectivity and reduce off-target effects, further enhancing its therapeutic index .
Scientific Research Applications
Structural Overview
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of chlorine and methyl substituents enhances its pharmacological properties by improving solubility and bioavailability.
Anticancer Activity
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit promising anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.
- Case Study: A derivative of pyrazolo[3,4-d]pyrimidine was evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant inhibition of cell viability in breast and lung cancer models .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazolo derivatives are known to modulate inflammatory pathways, making them potential candidates for treating conditions such as rheumatoid arthritis and inflammatory bowel diseases.
- Case Study: Research highlighted the anti-inflammatory activity of pyrazolo derivatives in animal models of inflammation, showing reduced levels of pro-inflammatory cytokines .
Synthesis and Derivatives
The synthesis of N-(3-chloro-4-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves multi-step reactions that allow for the introduction of various substituents to optimize its pharmacological properties.
| Synthesis Step | Description |
|---|---|
| Step 1 | Formation of the pyrazolo ring through cyclization reactions. |
| Step 2 | Introduction of chlorophenyl groups via electrophilic substitution. |
| Step 3 | Final modifications to enhance solubility and bioactivity. |
Comparison with Similar Compounds
Structural Analogs and Positional Isomerism
N-(3-Chloro-4-methylphenyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Key Difference : Chlorine position on the pyrazole-attached phenyl ring (4-chlorophenyl vs. 3-chlorophenyl in the target compound).
- Impact : Positional isomerism can alter steric hindrance and electronic interactions with kinase active sites. The 4-chloro analog has a molecular weight of 370.24 g/mol (identical to the target) but may exhibit distinct binding kinetics due to spatial orientation .
1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (S29)
- Key Features : Ethyl linker with chlorine and 4-fluorobenzyl group.
- Activity: Demonstrates potent activity against neuroblastoma cell lines (SK-N-BE(2)) at 5.74 ng/mL with minimal side effects when delivered via graphene oxide nanosheets .
- Comparison: The fluorobenzyl substituent enhances selectivity, while the ethyl linker may improve solubility.
N-Benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (NSC3962)
- Key Features : Benzyl group instead of methylphenyl.
- Impact : Increased lipophilicity (logP ~3.5) compared to the target compound, which may affect blood-brain barrier permeability .
1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (SI388)
- Activity : Src kinase inhibitor (IC₅₀ = 0.12 µM) with anti-proliferative effects in cancer models.
- Key Substituents : Methylthio group at position 6 enhances ATP-binding site interactions.
- Comparison : The target compound lacks sulfur-based substituents, which are critical for SI388’s potency .
1-(tert-Butyl)-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1NA-PP1)
- Activity : Selectively inhibits AS PKC isoforms, unaffected by PP1 analogs.
- Comparison : The tert-butyl group in 1NA-PP1 confers isoform specificity, whereas the target compound’s chlorophenyl groups may favor broader kinase interactions .
1-(3-Chloro-4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Key Features: Morpholinoethyl group enhances aqueous solubility.
- Impact : The morpholine ring improves pharmacokinetics, making this analog more suitable for oral administration compared to the target compound .
3-(3-Chlorophenoxymethyl)-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine
- Key Features : Tetrahydro-2H-pyran (oxane) substituent.
- Impact : The oxane group reduces crystallinity, enhancing bioavailability. The target compound’s methyl group may limit solubility .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Preparation Methods
Synthesis of Imidate Intermediate
The imidate precursor is synthesized by treating 4-cyano-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with alcohol under acidic conditions. For instance, reaction with methanol in the presence of HCl yields the methyl imidate derivative, which serves as the electrophilic partner in subsequent reactions.
Nucleophilic Amination
The imidate intermediate undergoes nucleophilic substitution with 3-chloro-4-methylaniline. This step is conducted in toluene under reflux with catalytic acetic acid to facilitate the formation of the amidine intermediate. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Toluene | 70–85 |
| Temperature | 110°C (reflux) | — |
| Reaction Time | 24 hours | — |
| Catalyst | Acetic Acid (10 mol%) | — |
Dimroth Rearrangement
The amidine intermediate undergoes a base-catalyzed Dimroth rearrangement to yield the final product. This intramolecular reorganization proceeds via ring opening and re-closure, driven by the thermodynamic stability of the pyrazolo[3,4-d]pyrimidine system. The reaction is typically conducted in ethanol or acetonitrile at 80°C for 6–12 hours, achieving yields of 75–90%.
Alternative Synthetic Pathways
Cyclocondensation of Hydrazines
An alternative route involves the cyclocondensation of 3-chloro-4-methylphenylhydrazine with 4-chloro-1-(3-chlorophenyl)pyrimidine-5-carbaldehyde. This one-pot reaction, performed in dimethylformamide (DMF) with potassium carbonate, directly forms the pyrazolo[3,4-d]pyrimidine core. While less common, this method offers a streamlined approach with fewer purification steps.
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Buchwald-Hartwig amination has been explored for introducing the 4-amino group. Using Pd(OAc)₂/Xantphos as the catalytic system and cesium carbonate as the base, this method achieves moderate yields (50–65%) but requires stringent anhydrous conditions.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in amination steps, while toluene minimizes side reactions during imidate formation. Ethanol is preferred for Dimroth rearrangements due to its ability to stabilize intermediates through hydrogen bonding.
Catalytic Systems
The addition of acetic acid (10 mol%) in the amination step accelerates proton transfer, reducing reaction times by 30%. For metal-catalyzed routes, Pd(OAc)₂/Xantphos outperforms other catalysts in terms of turnover number and selectivity.
Temperature and Time
Elevated temperatures (110–120°C) are critical for overcoming activation energy barriers in cyclization steps, while prolonged reaction times (24–48 hours) ensure complete conversion of sterically hindered substrates.
Characterization and Quality Control
Synthetic batches are characterized via NMR, IR, and mass spectrometry. Key spectral data for this compound include:
- ¹H NMR (DMSO-d₆) : δ 2.57 (s, 3H, CH₃), 7.14–8.75 (m, 10H, Ar-H), 8.41 (s, 1H, pyrazole-H).
- IR (cm⁻¹) : 3268 (N-H), 1581 (C=N), 1488 (C-Cl).
- HRMS : m/z 370.2 [M+H]⁺.
Purity is assessed via HPLC (C18 column, 90:10 acetonitrile/water), with retention times of 8.2–8.5 minutes.
Industrial-Scale Considerations
Scaling up the synthesis requires addressing exothermicity in the amination step through controlled addition of reagents and jacketed reactors. Continuous flow systems have been proposed to enhance heat dissipation and reduce batch variability. Cost analysis indicates that the imidate route is more economical than metal-catalyzed methods due to lower catalyst costs.
Applications and Derivatives
While the primary application of this compound remains investigational, structural analogs exhibit kinase inhibitory activity. Modifications at the 4-amino position (e.g., sulfonamide derivatives) have shown enhanced bioavailability in preclinical models.
Q & A
What are the optimized synthetic routes for N-(3-chloro-4-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how do reaction conditions influence yield?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions, including:
- Buchwald-Hartwig amination : Pd-catalyzed coupling of halogenated pyrazolo[3,4-d]pyrimidine intermediates with aryl amines. Evidence suggests Pd₂(dba)₃/XPhos as effective catalysts, with Cs₂CO₃ as a base in DMF at 100°C (12–16 hr, 70% yield) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction efficiency, while elevated temperatures (80–100°C) accelerate coupling kinetics .
- Purification : Reverse-phase HPLC or column chromatography is critical for isolating the target compound, with yields influenced by Boc-deprotection steps (e.g., TFA in DCM) .
Key Data:
| Step | Catalyst/Reagents | Solvent | Temp/Time | Yield |
|---|---|---|---|---|
| Coupling | Pd₂(dba)₃/XPhos | DMF | 100°C/12h | 70% |
| Deprotection | TFA | DCM | RT/30min | 88% |
How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Level: Basic
Answer:
- ¹H NMR : Aromatic protons (δ 7.38–8.30 ppm) confirm substitution patterns, while NH signals (δ 9.42–11.80 ppm) validate amine functionality. Splitting patterns (e.g., doublets for J = 8.9 Hz) distinguish para-substituted chlorophenyl groups .
- HRMS : Exact mass analysis (e.g., m/z 401.8 [M+H]⁺) confirms molecular formula and purity .
- X-ray crystallography : Resolves bond angles (e.g., pyrazolo-pyrimidine dihedral angles ~12.8°) and hydrogen bonding (N–H⋯N) critical for target interactions .
Example NMR Data:
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-2 (pyrimidine) | 8.30 | s | Pyrazolo[3,4-d]pyrimidine core |
| Ar–H (chlorophenyl) | 7.38–7.96 | d (J = 8.9 Hz) | Para-substituted Cl |
What in vitro assays are suitable for evaluating its biological activity, and how should controls be designed?
Level: Advanced
Answer:
- Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-competitive ELISA. Include staurosporine as a positive control and DMSO vehicle controls .
- Cytotoxicity (MTT assay) : Test against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Normalize to untreated cells and validate with cisplatin controls .
- Selectivity profiling : Screen against unrelated enzymes (e.g., COX-2) to rule off-target effects. Use orthogonal assays (SPR, thermal shift) for binding validation .
Experimental Design Tips:
- Dose-response curves : Use 8–10 concentrations (1 nM–100 µM) in triplicate.
- Data normalization : Subtract background absorbance (570 nm) and normalize to vehicle-treated wells.
How do structural modifications (e.g., substituent variation) impact its pharmacokinetic properties?
Level: Advanced
Answer:
- Chlorophenyl vs. fluorophenyl : Fluorine enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration but reducing aqueous solubility .
- N-Methylation : Reduces metabolic clearance (CYP3A4 inhibition) but may decrease target affinity (e.g., ∆IC₅₀ from 50 nM to 120 nM) .
- Pyrimidine core substitution : Electron-withdrawing groups (Cl, CF₃) stabilize π-π stacking with kinase ATP pockets, enhancing potency .
SAR Insights:
| Modification | Effect on logP | Effect on IC₅₀ (EGFR) |
|---|---|---|
| 3-Cl | +0.3 | 25 nM |
| 4-F | +0.5 | 18 nM |
| N-Methyl | -0.2 | 120 nM |
What computational methods predict binding affinity, and how are they validated experimentally?
Level: Advanced
Answer:
- Docking (AutoDock Vina) : Simulate binding to kinase ATP pockets (PDB: 1M17). Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793 in EGFR) .
- MD simulations (GROMACS) : Assess stability over 100 ns trajectories. Validate with experimental Kd from SPR (e.g., ∆G = -9.2 kcal/mol correlates with Kd = 15 nM) .
- Free energy perturbation (FEP) : Quantify ∆∆G for substituent changes (e.g., Cl→CF₃ improves binding by -1.8 kcal/mol) .
Validation Workflow:
Predict binding mode → 2. Synthesize analog → 3. Validate via SPR → 4. Refine model iteratively.
How can researchers resolve contradictory data in biological assays (e.g., varying IC₅₀ across studies)?
Level: Advanced
Answer:
- Source identification : Check cell line authenticity (STR profiling) and assay conditions (ATP concentration, incubation time). For example, IC₅₀ discrepancies in kinase assays often stem from ATP levels (1 mM vs. 10 µM) .
- Orthogonal assays : Confirm cytotoxicity via Annexin V/PI flow cytometry if MTT results conflict .
- Batch variability : Analyze compound purity (HPLC >98%) and stability (LC-MS for degradation products) .
Case Study:
A reported IC₅₀ of 50 nM (MTT) vs. 120 nM (colony formation) was traced to differential exposure times (48h vs. 14d). Standardizing protocols resolved the disparity .
What are the challenges in scaling up synthesis, and how can purity issues be addressed?
Level: Basic/Advanced
Answer:
- Scale-up hurdles : Pd catalyst cost (use Pd/C for heterogeneous catalysis) and exothermic Boc-deprotection (slow TFA addition at 0°C) .
- Purity optimization : Employ recrystallization (acetonitrile/water) or preparative HPLC (C18 column, 0.1% TFA modifier) .
- Impurity profiling : LC-MS/MS identifies byproducts (e.g., dehalogenated analogs), mitigated via inert atmosphere (N₂) during coupling .
Yield vs. Scale Data:
| Scale (mmol) | Yield (%) | Purity (%) |
|---|---|---|
| 10 | 70 | 95 |
| 100 | 65 | 90 |
| 500 | 55 | 85 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
